Alstonine: From Traditional Nigerian Medicine to a Novel Antipsychotic Lead
Alstonine: From Traditional Nigerian Medicine to a Novel Antipsychotic Lead
An In-depth Technical Guide on the Discovery, Traditional Use, and Pharmacological Profile of Alstonine
Abstract: This document provides a comprehensive technical overview of the indole alkaloid alstonine, with a specific focus on its discovery stemming from traditional Nigerian psychiatric practices and its potential as a novel antipsychotic agent. It details the ethnopharmacological journey that identified alstonine as the major bioactive component in remedies used for mental illnesses. This guide presents quantitative data from key preclinical studies in structured tables, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action and research workflows using Graphviz diagrams. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an in-depth look into a unique example of ethnopharmacology-driven innovation.
Introduction: The Ethnopharmacological Origin of a Novel Antipsychotic
The development of new antipsychotic medications is hampered by an incomplete understanding of the pathophysiology of disorders like schizophrenia. While classical and atypical antipsychotics have been pivotal, they are associated with significant side effects and are not effective for all patients.[1][2] This has spurred the search for innovative therapeutic agents, with natural products derived from traditional medicine being a promising frontier.
Alstonine is a pentacyclic indole alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria.[3] Its journey into modern pharmacology is a compelling case study in ethnopharmacology. The investigation into alstonine was initiated following an expedition in Nigeria, where traditional psychiatrists were observed using a plant-based remedy to treat mental illnesses.[1][4] Subsequent analysis identified alstonine as the primary component of this remedy.[4] Preclinical studies have since revealed that alstonine possesses a potent antipsychotic-like profile, yet its mechanism of action appears to be distinct from existing drugs, suggesting a novel therapeutic pathway.[5][6]
This guide synthesizes the available technical data on alstonine, covering its traditional roots, pharmacological effects, and the experimental methodologies used to elucidate its unique properties.
Discovery and Traditional Use in Nigerian Medicine
The scientific investigation of alstonine as an antipsychotic agent originated from an ethnopharmacological study among the Igbo people of Nigeria.[4] Researchers collaborated with a traditional psychiatrist who utilized a plant-based preparation to manage mental health disorders.[4] This traditional use provided the foundational rationale for a targeted scientific inquiry into the remedy's bioactive constituents.
Alstonia boonei De Wild (Apocynaceae), a large evergreen tree native to West Africa, is a primary source of alstonine and is extensively used in Nigerian folk medicine.[7][8] Locally known by names such as 'Ahùn' (Yoruba) and 'Égbū' (Igbo), its stem bark is the most commonly used part for medicinal preparations.[9]
Traditional Preparation and Use: In traditional Nigerian practice, the stem bark of Alstonia boonei is often prepared as a decoction or infusion.[8][10] It is used to treat a wide array of ailments, including malaria, fever, rheumatic pains, and insomnia.[7] Its application in traditional psychiatry is consistent with the sedative and anxiolytic properties later confirmed in preclinical models.[4][11] The traditional knowledge surrounding this plant was instrumental in guiding the isolation and pharmacological evaluation of alstonine.[4]
Phytochemical Analysis
The stem bark of Alstonia boonei is rich in various secondary metabolites.[12] Phytochemical screening has consistently confirmed the presence of alkaloids as a major class of compounds, which is responsible for many of its therapeutic effects.[7][11]
Qualitative Phytochemical Screening
The following table summarizes the typical phytochemical constituents found in the stem bark of Alstonia boonei.
| Phytochemical Class | Presence |
| Alkaloids | + |
| Tannins | + |
| Saponins | + |
| Flavonoids | + |
| Steroids | + |
| Terpenoids | + |
| Cardiac Glycosides | + |
| Anthraquinones | - |
| (Data compiled from multiple sources)[7][13][14] | |
| "+": Present; "-": Absent |
Protocol: General Method for Alkaloid Isolation and Characterization
The isolation of alstonine and other alkaloids from Alstonia boonei typically involves classical phytochemistry techniques.
Protocol 1: Alkaloid Extraction and Isolation
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Collection and Preparation: The plant material (e.g., stem bark) is collected, air-dried, and pulverized into a fine powder.[15]
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Extraction: The powdered material is subjected to extraction, often by soaking in a solvent mixture like dichloromethane and methanol (1:1 v/v).[16]
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Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent.
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Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.[16]
-
Fraction Monitoring: Eluted fractions are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compounds.[16]
-
Purification: Fractions containing the compound of interest are combined and further purified using techniques like preparative TLC or recrystallization.
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Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS).[16][17]
Pharmacological Profile: Preclinical Antipsychotic Activity
Alstonine exhibits a distinct antipsychotic profile in rodent models, resembling atypical antipsychotics like clozapine more than typical agents like haloperidol.[4][6] Its activity has been demonstrated in several predictive behavioral models.
Quantitative Data from Behavioral and Neurochemical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of alstonine.
Table 1: Effects of Alstonine in Animal Models of Psychosis
| Experimental Model | Species | Alstonine Dose (mg/kg, i.p.) | Observed Effect |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Reversal of catalepsy |
| (Data compiled from multiple sources)[2][4][18] |
Table 2: Neurochemical Effects of Alstonine
| Assay | Brain Region | Alstonine Effect |
| [³H]Spiperone Binding (D₂ Receptor) | Striatum | No direct interaction/displacement |
| [³H]SCH23390 Binding (D₁ Receptor) | Striatum | No direct interaction/displacement |
| Serotonin (5-HT) Levels (HPLC) | Frontal Cortex | Increased |
| 5-HIAA (Serotonin Metabolite) Levels (HPLC) | Frontal Cortex & Striatum | Increased |
| Dopamine (DA) Uptake (Synaptosomes) | Striatum | Increased after acute treatment |
| (Data compiled from multiple sources)[4][5][6][19] |
Detailed Experimental Protocols
Protocol 2: MK-801-Induced Hyperlocomotion Test This model is used to assess potential antipsychotic activity by measuring the ability of a compound to counteract the locomotor-stimulating effects of the NMDA receptor antagonist MK-801.[4]
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Animals: Adult male mice (e.g., CF1 strain) are used.[20]
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Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., number of beam breaks).
-
Procedure:
-
Mice are habituated to the test room for at least 1 hour before the experiment.
-
Animals are pre-treated with either vehicle (saline), a reference drug (e.g., clozapine), or alstonine (0.1, 0.5, 1.0 mg/kg, intraperitoneally).[4]
-
After a set period (e.g., 30 minutes), animals are administered MK-801 (e.g., 0.2 mg/kg, i.p.).
-
Immediately following MK-801 injection, mice are placed in the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: The total number of beam breaks or distance traveled is compared between treatment groups using statistical methods like ANOVA followed by post-hoc tests.[21] A significant reduction in MK-801-induced activity indicates potential antipsychotic-like effects.
Protocol 3: Dopamine Uptake Assay This assay determines the effect of a compound on the reuptake of dopamine into nerve terminals.[5]
-
Preparation of Synaptosomes:
-
Striatal tissue is dissected from mouse brains and homogenized in a buffered sucrose solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals). The pellet is resuspended in an appropriate buffer.
-
-
Uptake Procedure:
-
Synaptosomes are pre-incubated at 37°C with either vehicle or varying concentrations of alstonine.
-
The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]DA).
-
The reaction is allowed to proceed for a short period (e.g., 5 minutes) and is then terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
Non-specific uptake is determined by running parallel reactions at 4°C or in the presence of a known dopamine transporter inhibitor.
-
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific uptake is calculated by subtracting non-specific uptake from total uptake. The effect of alstonine is expressed as a percentage of the control (vehicle) uptake.
Proposed Mechanism of Action
A key finding that distinguishes alstonine from most antipsychotics is its lack of direct interaction with dopamine D₁ or D₂ receptors.[2][4] This suggests an innovative mechanism of action that indirectly modulates dopaminergic and other neurotransmitter systems implicated in psychosis.
The evidence points to the following key pathways:
-
Serotonergic System: Alstonine's antipsychotic-like effects appear to be mediated by serotonin 5-HT₂ₐ and 5-HT₂C receptors.[3][6] Its action at these receptors is thought to indirectly influence downstream dopamine and glutamate signaling.[4] The prevention of alstonine's anxiolytic effects by the 5-HT₂ₐ/₂C antagonist ritanserin supports this hypothesis.[4]
-
Dopaminergic System: While not binding directly to D₂ receptors, alstonine modulates the dopamine system. Acutely, it increases dopamine uptake in the striatum, a mechanism that differs significantly from the receptor blockade of typical antipsychotics.[5] This indirect modulation may contribute to its antipsychotic effects without causing the extrapyramidal side effects associated with D₂ antagonism.[6]
-
Glutamatergic System: Alstonine has been shown to reverse behavioral changes induced by the NMDA receptor antagonist MK-801.[4] This, coupled with its interaction with serotonin receptors that are known to modulate glutamate transmission, suggests a potential role in correcting the glutamate hypoactivity implicated in schizophrenia.[4]
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of alstonine vs. typical antipsychotics.
References
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- 6. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
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